Defined Monohydrate Stoichiometry vs. Variable Hydration of Anhydrous Norfloxacin Under Ambient Storage
Norfloxacin monohydrate contains exactly one water molecule per API molecule, corresponding to a theoretical water content of 5.34% w/w (calculated from MW 337.35 g/mol for monohydrate vs. 319.33 g/mol for anhydrous base). In contrast, anhydrous norfloxacin is not a single defined solid form: it exists as two polymorphs (Form A, Form B) and sorbs water dynamically depending on relative humidity. Quantitatively, the bound water content of moisture-equilibrated anhydrous norfloxacin reaches a constant of one unit only after the external humidity exceeds 75% RH [1]. Below 55% RH, free water is nearly zero; above 55% RH, both free and bound water increase markedly [1]. The thermodynamically stable hydrate at ambient conditions is the dihydrate, not the monohydrate [2], meaning the monohydrate is a kinetically accessible intermediate that requires controlled dehydration or specific crystallization conditions to obtain reproducibly.
| Evidence Dimension | Hydrate stoichiometry and water content control |
|---|---|
| Target Compound Data | Norfloxacin monohydrate: exactly 1 H2O per API molecule; theoretical water content 5.34% w/w; defined single-crystal phase |
| Comparator Or Baseline | Anhydrous norfloxacin (Form A or B): variable water sorption; bound water reaches 1 unit only after >75% RH; thermodynamically stable form at ambient is the dihydrate (2 H2O) |
| Quantified Difference | The monohydrate provides a fixed, predetermined water content of 5.34% w/w; anhydrous material equilibrated under ambient humidity may contain 0 to ~5.3% water non-stoichiometrically, or convert to dihydrate (~10.1% water) depending on storage conditions [1][2] |
| Conditions | Moisture sorption analysis by DSC/TGA; humidity range 0–100% RH; XRPD confirmation of solid forms; ambient temperature |
Why This Matters
For pharmaceutical manufacturing and analytical reference standard procurement, the monohydrate's defined stoichiometry eliminates batch-to-batch water content variability that otherwise necessitates in-process Karl Fischer titration and thermal analysis adjustments.
- [1] Hsu, C.-H., & Lin, S.-Y. (2002). Hydration-induced proton transfer in the solid state of norfloxacin. Journal of Pharmaceutical Sciences, 91(6), 1351–1357. View Source
- [2] Katdare, A. V., Ryan, J. A., Bavitz, J. F., Erb, D. M., & Guillory, J. K. (1986). Characterization of hydrates of norfloxacin. Microchimica Acta, 90(1–2), 1–12. View Source
